molecular formula C6H6N4 B1426152 1H-Pyrazolo[3,4-B]pyridin-6-amine CAS No. 63725-49-5

1H-Pyrazolo[3,4-B]pyridin-6-amine

Cat. No.: B1426152
CAS No.: 63725-49-5
M. Wt: 134.14 g/mol
InChI Key: XOXOWZFVBMJORH-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-B]pyridin-6-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-Pyrazolo[3,4-b]pyridin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its medicinal applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with pyridine precursors. The compound features a unique bicyclic structure that contributes to its biological activity. A recent study has shown a one-pot synthesis method that improves efficiency and yield, producing derivatives with potential luminescent properties .

Biological Activities

The biological activities of this compound derivatives include:

  • Anticancer Activity : A significant focus has been on the anticancer properties of these compounds. For example, derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The IC50 values for some derivatives range from 2.99 μM to 15.45 μM, indicating substantial efficacy against these cell lines .
  • Antiviral and Antibacterial Properties : Certain derivatives have shown promising antiviral and antibacterial activities. They inhibit key enzymes involved in viral replication and bacterial growth, making them potential candidates for further development as therapeutic agents .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including phosphodiesterase-4 and neutrophil elastase. This inhibition is critical for modulating inflammatory responses and could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its substituents:

SubstituentPositionEffect on Activity
-OHC4Increases antiproliferative activity
-OMeC5Decreases IC50 values in certain derivatives
-NO2C3Enhances cytotoxicity against cancer cells

Studies indicate that the presence of hydroxyl groups at specific positions can enhance the compound's potency against various cancer cell lines. For instance, compounds with multiple -OH groups exhibited lower IC50 values, suggesting improved biological activity due to enhanced hydrogen bonding interactions with target proteins .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of a series of 1H-pyrazolo[3,4-b]pyridin-6-one derivatives against multiple tumor cell lines. The results indicated that some compounds had IC50 values as low as 3.30 μM against MDA-MB-231 cells, showcasing their potential as novel anticancer agents .
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives. These compounds were found to inhibit bacterial growth effectively, suggesting their utility in developing new antibiotics .
  • Inflammation Modulation : Research highlighted the role of certain derivatives in modulating inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This property may lead to therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXOWZFVBMJORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717401
Record name 1H-Pyrazolo[3,4-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63725-49-5
Record name 1H-Pyrazolo[3,4-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[3,4-b]pyridin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.